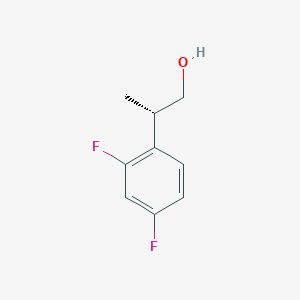

(2S)-2-(2,4-Difluorophenyl)propan-1-ol

Beschreibung

(2S)-2-(2,4-Difluorophenyl)propan-1-ol is a chiral secondary alcohol featuring a 2,4-difluorophenyl group attached to a propanol backbone. The stereochemistry at the second carbon (S-configuration) is critical for its interactions in biological and chemical systems. This compound is often utilized as a precursor in pharmaceuticals and agrochemicals due to the fluorine atoms’ electron-withdrawing effects, which enhance stability and binding affinity .

Eigenschaften

IUPAC Name |

(2S)-2-(2,4-difluorophenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOWOZKQRVSTMRP-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,4-Difluorophenyl)propan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a suitable chiral auxiliary.

Reaction Conditions: The key step involves the reduction of the aldehyde group to form the corresponding alcohol. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-(2,4-Difluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding hydrocarbon using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Formation of ketones or aldehydes

Reduction: Formation of hydrocarbons

Substitution: Formation of substituted derivatives

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Chiral Building Block

(2S)-2-(2,4-Difluorophenyl)propan-1-ol serves as a crucial chiral building block in organic synthesis. Its unique stereochemistry allows for the production of complex organic molecules through asymmetric synthesis. This property is particularly valuable in the pharmaceutical industry for creating enantiomerically pure compounds.

Reactions and Transformations

The compound can undergo various chemical transformations:

- Oxidation to form (2S)-2-(2,4-Difluorophenyl)propan-1-one.

- Reduction leading to the formation of (2S)-2-(2,4-Difluorophenyl)propane.

- Substitution reactions that yield various substituted difluorophenyl derivatives.

Biological Research

Enzyme-Substrate Interactions

In biological studies, this compound is utilized to investigate enzyme-substrate interactions. The presence of fluorine atoms significantly influences biological activity by enhancing binding affinity and specificity to molecular targets such as enzymes and receptors .

Pharmaceutical Applications

Drug Development

The compound is pivotal in the synthesis of pharmaceutical agents. For instance, it is involved in the preparation of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes. The synthesis pathway includes the stereoselective reduction of precursors using biocatalysts, which improves yield and purity .

Industrial Applications

Specialty Chemicals Production

In industrial applications, this compound is used to manufacture specialty chemicals that exhibit specific properties desired in various products. Its ability to modify chemical properties through fluorination enhances the stability and efficacy of these compounds.

Case Study 1: Asymmetric Synthesis

A study demonstrated that this compound could be effectively used in asymmetric synthesis to produce high yields of desired enantiomers. The research focused on optimizing reaction conditions to achieve over 99% enantiomeric excess (ee), showcasing its utility as a chiral auxiliary in drug synthesis.

Case Study 2: Biocatalytic Reduction

Recent advancements have highlighted biocatalytic methods for reducing carbonyl compounds into alcohols using this compound as a substrate. This method not only simplifies the reaction process but also enhances environmental sustainability by minimizing hazardous waste production .

Wirkmechanismus

The mechanism by which (2S)-2-(2,4-Difluorophenyl)propan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pharmaceutical Analogs

(2RS)-2-(2,4-Difluorophenyl)-1-[(4-Iodobenzyl)(methyl)amino]-3-(1H-1,2,4-Triazol-1-yl)propan-2-ol

- Structural Differences: This compound adds an iodobenzyl group, a methylamino linker, and a triazole ring to the core structure. The racemic (RS) configuration contrasts with the target compound’s S-configuration.

- Functional Impact: The triazole group enhances antifungal activity by targeting cytochrome P450 enzymes, while the iodine atom may improve lipophilicity for blood-brain barrier penetration.

- Applications : Likely used in antifungal or CNS-targeting drug candidates, as triazole derivatives are common in azole antifungals.

1-((1S,2S)-1-(2,4-Difluorophenyl)-2-(2-(5-Methyl-1H-Pyrazol-3-yl)-4-(Trifluoromethyl)Phenoxy)Cyclopropyl)Methanamine Dihydrochloride

- Structural Differences: Incorporates a cyclopropane ring and a trifluoromethylphenoxy-pyrazole group. The dihydrochloride salt improves aqueous solubility.

- Functional Impact : The cyclopropane rigidifies the structure, enhancing binding to ALK kinase in cancer therapy. The trifluoromethyl group increases metabolic stability .

- Applications : As an ALK inhibitor, this compound demonstrates high selectivity in oncology applications.

Table 1: Pharmaceutical Analogs Comparison

Agrochemical Analogs

Fungicidal Esters with (2S)-2-(2,4-Difluorophenyl) Groups

- Structural Differences: Esters derived from the target alcohol, such as [(1S,2S)-2-(2,4-difluorophenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate. These feature pyridine-carbonyl and alkyl ester groups.

- Functional Impact : The ester linkage and pyridine moiety enhance binding to fungal Complex III (Qo site), disrupting respiration. The 2,4-difluorophenyl group contributes to resistance against metabolic degradation .

- Applications : Broad-spectrum fungicides, often combined with strobilurins like azoxystrobin for synergistic effects .

Table 2: Agrochemical Analogs Comparison

Stereochemical and Substitutional Variants

(S)-1,1-Bis(4-Fluorophenyl)propan-2-ol

Key Research Findings

- Stereochemical Sensitivity : The S-configuration in the target compound optimizes interactions in chiral environments, critical for pharmaceutical activity. Racemic analogs (e.g., ) may require enantiomeric purification to avoid reduced efficacy .

- Fluorine’s Role : The 2,4-difluorophenyl group enhances stability and target binding across applications. Its absence in bis(4-fluorophenyl) analogs () alters reactivity and application scope .

- Synthetic Versatility : The target compound serves as a precursor for diverse derivatives, enabling rapid development of fungicides () and kinase inhibitors () .

Biologische Aktivität

(2S)-2-(2,4-Difluorophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities and potential therapeutic applications. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a chiral center and a difluorophenyl moiety, which enhances its biological activity by improving binding affinities to various biological targets. The presence of fluorine atoms can influence the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluorophenyl group enhances binding affinity and specificity, which can lead to modulation of various biological processes. Studies have shown that this compound may act on multiple pathways, influencing enzyme-substrate interactions and potentially participating in metabolic pathways through biotransformation into active metabolites.

Antifungal Activity

Research has demonstrated that this compound exhibits notable antifungal properties. In particular:

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising MIC values against Candida albicans and other fungal strains. For instance, certain derivatives exhibited an MIC as low as 0.31 μg/mL .

- In Vivo Efficacy : In mouse models infected with C. albicans, some derivatives led to 100% survival rates when administered at doses of 50 mg/kg over a period of 7 days .

Other Biological Activities

In addition to antifungal effects, this compound has been explored for other therapeutic potentials:

- Antiparasitic Activity : Some studies indicate that derivatives of this compound exhibit significant activity against Trypanosoma cruzi, with an MIC value of 0.033 μg/mL and a selectivity index (SI) exceeding 3800 .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, which are crucial in drug metabolism. Variations in activity were noted depending on the specific structural modifications made to the difluorophenyl moiety .

Synthesis and Derivatives

The synthesis of this compound typically involves chiral building blocks that facilitate the introduction of the difluorophenyl group. Various synthetic routes have been documented, emphasizing the importance of stereochemistry in enhancing biological activity.

| Synthetic Route | Yield (%) | Comments |

|---|---|---|

| Chiral catalyst-mediated synthesis | 93% | High enantiomeric excess achieved |

| Direct fluorination methods | Variable | Dependent on reaction conditions |

Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of several analogs derived from this compound against C. albicans. The most active compounds extended the mean survival time (MST) significantly compared to standard treatments like ketoconazole .

Study 2: Antiparasitic Activity

Another investigation focused on the antiparasitic effects against T. cruzi. The results indicated that certain derivatives not only inhibited parasite growth effectively but also exhibited favorable pharmacokinetic profiles in preclinical models .

Q & A

Q. What stereoselective synthesis methods are recommended for (2S)-2-(2,4-Difluorophenyl)propan-1-ol to ensure high enantiomeric purity?

Methodological Answer: The synthesis of this compound can leverage chiral resolution techniques or asymmetric catalysis. For example:

- Chiral Auxiliary Approach : Use enantiomerically pure starting materials, such as (S)-epoxides or chiral alcohols, to control stereochemistry. Evidence from patents indicates that asymmetric reduction of ketones (e.g., (S)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one) with chiral catalysts like CBS (Corey-Bakshi-Shibata) reagents can yield >95% enantiomeric excess (ee) .

- Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic mixtures in organic solvents (e.g., hexane or THF) has been effective for similar fluorinated alcohols .

Q. Key Reaction Conditions Table :

| Method | Catalyst/Reagent | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | (R)-CBS Catalyst | THF | 78 | 98 | |

| Enzymatic Resolution | Candida antarctica Lipase B | Hexane | 65 | 99 |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IC-3 column with a hexane/isopropanol (90:10) mobile phase to resolve enantiomers and quantify ee .

- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a heavy-atom derivative (e.g., bromine-substituted analogs) and analyze via single-crystal XRD, as demonstrated for structurally related fluorophenyl alcohols .

- NMR Spectroscopy : NMR is essential for verifying fluorine substitution patterns (δ ≈ -110 to -120 ppm for ortho/para fluorines) .

Q. How should this compound be stored to maintain stability during experiments?

Methodological Answer:

- Storage Conditions : Store under inert atmosphere (argon or nitrogen) at -20°C in amber glass vials to prevent oxidation of the hydroxyl group.

- Handling Precautions : Avoid prolonged exposure to light or moisture, as the difluorophenyl group may undergo hydrolysis under acidic/alkaline conditions .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of the 2,4-difluorophenyl group in biological interactions?

Methodological Answer: The 2,4-difluorophenyl moiety enhances lipophilicity and metabolic stability, critical for drug candidates. Studies on Qi site inhibitors (e.g., cytochrome bc1 complex inhibitors) show that fluorine atoms reduce electron density, weakening π-π stacking with heme cofactors while maintaining steric bulk for target binding .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns) for this compound?

Methodological Answer:

- Dynamic NMR Analysis : Variable-temperature NMR (e.g., 25°C to -40°C) can reveal conformational exchange broadening in prochiral environments.

- DFT Calculations : Optimize molecular geometries using Gaussian 16 at the B3LYP/6-31G(d) level to predict coupling constants and compare with experimental data .

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining stereochemical integrity?

Methodological Answer:

- Continuous Flow Chemistry : Implement microreactors for asymmetric hydrogenation to improve heat/mass transfer and reduce racemization risks.

- Process Optimization : Use Design of Experiments (DoE) to optimize parameters like catalyst loading (0.5–2 mol%), hydrogen pressure (10–50 bar), and reaction time (6–24 hrs) .

Q. How can computational methods predict the metabolic fate of this compound in biological systems?

Methodological Answer:

- In Silico Metabolism Prediction : Tools like MetaSite or Schrödinger’s ADMET Predictor model phase I/II metabolism. The hydroxyl group is a likely site for glucuronidation, while the difluorophenyl ring resists oxidative degradation .

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH).

Q. What are the challenges in characterizing enantiomeric impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.